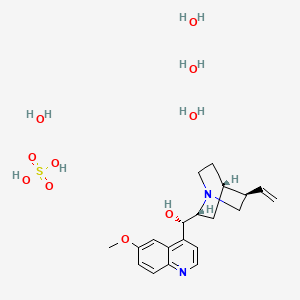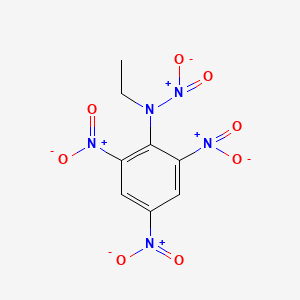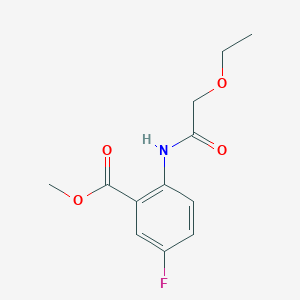
Quinidine bisulfate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinidine bisulfate tetrahydrate is a pharmaceutical compound derived from quinidine, an alkaloid found in the bark of the cinchona tree. Quinidine is a stereoisomer of quinine, which is well-known for its antimalarial properties. This compound is primarily used as an antiarrhythmic agent to treat heart rhythm disturbances by prolonging the action potential duration and the QT interval .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Quinidine bisulfate tetrahydrate can be synthesized through the extraction of quinidine from the cinchona bark, followed by its conversion to the bisulfate salt. The extraction process involves the use of organic solvents such as ethanol or chloroform to isolate quinidine. The isolated quinidine is then reacted with sulfuric acid to form quinidine bisulfate, which is subsequently crystallized to obtain the tetrahydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinidine from cinchona bark, followed by its purification and conversion to the bisulfate salt. The process includes steps such as solvent extraction, filtration, and crystallization to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Quinidine bisulfate tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions
Oxidation: Quinidine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of quinidine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinidine derivatives, which may exhibit different pharmacological properties. For instance, oxidation of quinidine can lead to the formation of quinidine N-oxide, while reduction can yield dihydroquinidine .
Applications De Recherche Scientifique
Quinidine bisulfate tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis and as a reference standard in analytical chemistry.
Biology: this compound is employed in studies related to ion channel function and electrophysiology.
Medicine: It is extensively used in the treatment of cardiac arrhythmias, particularly in conditions like atrial fibrillation and ventricular arrhythmias.
Mécanisme D'action
Quinidine bisulfate tetrahydrate exerts its effects by blocking the fast inward sodium current (I_Na) in cardiac cells, which prolongs the action potential duration and the QT interval. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. Quinidine also inhibits the potassium currents (I_Kr and I_Ks), further contributing to its antiarrhythmic properties . The molecular targets of quinidine include sodium channels, potassium channels, and calcium channels, which are critical for maintaining the electrical activity of the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: An antimalarial agent with similar chemical structure but different pharmacological properties.
Procainamide: Another class IA antiarrhythmic agent with similar electrophysiological effects but different chemical structure.
Disopyramide: A class IA antiarrhythmic agent with similar mechanism of action but different side effect profile.
Uniqueness
Quinidine bisulfate tetrahydrate is unique due to its dual role as an antiarrhythmic agent and a chiral catalyst in asymmetric synthesis. Its ability to block multiple ion channels and its stereoisomeric relationship with quinine further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
6151-39-9 |
|---|---|
Formule moléculaire |
C20H34N2O10S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;tetrahydrate |
InChI |
InChI=1S/C20H24N2O2.H2O4S.4H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);4*1H2/t13-,14-,19+,20-;;;;;/m0...../s1 |
Clé InChI |
GFKRMXVYTDHLDX-KWVNHBFUSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.OS(=O)(=O)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)






![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)

![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)



